molecular formula C12Br6Cl2O B019220 Dibenzofuran, hexabromodichloro- CAS No. 107207-36-3

Dibenzofuran, hexabromodichloro-

Cat. No.: B019220
CAS No.: 107207-36-3
M. Wt: 710.5 g/mol
InChI Key: MVBWLVNSRHZQIH-UHFFFAOYSA-N
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Description

Dibenzofuran, hexabromodichloro- is a halogenated derivative of dibenzofuran, an aromatic heterocyclic compound Dibenzofuran itself is composed of a benzene ring fused to a furan ring The hexabromodichloro- derivative is characterized by the presence of six bromine atoms and two chlorine atoms attached to the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran derivatives typically involves the formation of the dibenzofuran core followed by halogenation. One common method for synthesizing dibenzofuran involves the cyclization of diarylether derivatives . The halogenation process can be achieved using bromine and chlorine under controlled conditions to introduce the desired number of halogen atoms .

Industrial Production Methods

Industrial production of halogenated dibenzofurans often involves large-scale halogenation reactions. These reactions are typically carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dibenzofuran, hexabromodichloro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dibenzofuran-quinones, while reduction can produce less halogenated dibenzofurans .

Mechanism of Action

The mechanism of action of dibenzofuran, hexabromodichloro- involves its interaction with biological molecules. The compound can bind to proteins and DNA, potentially disrupting normal cellular functions. The halogen atoms play a crucial role in its reactivity and interaction with molecular targets . The pathways involved in its action include oxidative stress and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzofuran, hexabromodichloro- is unique due to the combination of both bromine and chlorine atoms, which can influence its chemical reactivity and environmental behavior. This dual halogenation can lead to distinct properties compared to compounds with only one type of halogen .

Properties

IUPAC Name

1,2,3,4,6,7-hexabromo-8,9-dichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Br6Cl2O/c13-3-1-2-9(19)10(20)6(16)8(18)12(2)21-11(1)7(17)5(15)4(3)14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBWLVNSRHZQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Br6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147952
Record name Dibenzofuran, hexabromodichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107207-36-3
Record name Dibenzofuran, hexabromodichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, hexabromodichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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